COX-1 vs COX-2 Selectivity: 5-Chloro Substitution (Tenidap) Achieves 40-Fold Selectivity, Unsubstituted Scaffold Serves as Baseline Control
Tenidap (5-chloro-2-oxoindoline-1-carboxamide derivative) demonstrates a 40-fold selectivity window for COX-1 over COX-2, with IC50 values of 0.03 µM for COX-1 and 1.2 µM for COX-2 in enzymatic assays . This selectivity profile is directly attributable to the 5-chloro substitution on the oxindole core, as the unsubstituted 2-oxoindoline-1-carboxamide scaffold lacks this chlorine-mediated binding interaction and serves as an appropriate baseline control for SAR investigations. Additionally, Tenidap exhibits weak 5-LOX inhibition (IC50 > 30 µM), distinguishing it from non-oxindole dual inhibitors .
| Evidence Dimension | COX-1 and COX-2 inhibition potency |
|---|---|
| Target Compound Data | Tenidap (5-chloro-2-oxoindoline-1-carboxamide): COX-1 IC50 = 0.03 µM; COX-2 IC50 = 1.2 µM |
| Comparator Or Baseline | Unsubstituted 2-oxoindoline-1-carboxamide scaffold: no COX inhibition data reported (serves as baseline control) |
| Quantified Difference | Selectivity ratio (COX-2 IC50 / COX-1 IC50) = 40 for Tenidap; unsubstituted scaffold lacks 5-chloro binding determinant |
| Conditions | Enzymatic inhibition assay; recombinant human COX-1 and COX-2 |
Why This Matters
This quantitative selectivity window defines the COX inhibition profile and informs whether a chloro-substituted or unsubstituted oxindole carboxamide is appropriate for anti-inflammatory target engagement studies.
